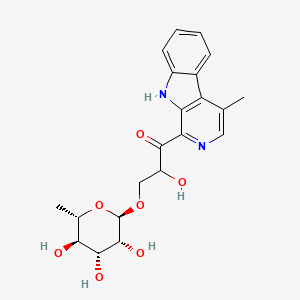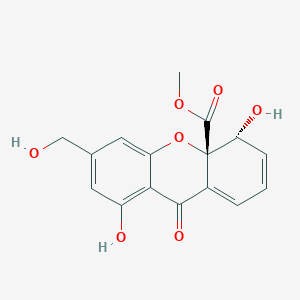
methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
F390C is a member of the class xanthones which consists of a dihydroxanthone skeleton substituted by hydroxy groups at positions 4 and 8, a hydroxymethyl group at position 6 and a methoxycarbonyl group at position 4a (the 4R,4aS stereoisomer). It is isolated from Penicillium and exhibits potent antitumour activity against both human and murine tumour cell lines. It has a role as an antimicrobial agent, an antineoplastic agent and a Penicillium metabolite. It is a member of phenols, a member of benzyl alcohols, a member of xanthones and a methyl ester.
Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Synthesis
Chemical investigations have identified various xanthones, related to the specified methyl xanthene derivative, in microfungi like Xylaria sp. These compounds, including different forms of xanthenes and xanthones, have been characterized through spectroscopic methods such as NMR, UV, IR, and MS data. An efficient synthesis method for xanthene derivatives was also developed, highlighting their potential as Michael acceptors in chemical reactions (Healy et al., 2004); (Gabbutt et al., 1997).
Structural Analysis and Properties
The structural elucidation of various xanthone derivatives from different sources, including endophytic fungi and marine-derived fungi, has been carried out using advanced spectroscopic techniques. These studies have provided detailed insights into the molecular structure and properties of xanthene and xanthone derivatives (Davis & Pierens, 2006); (Liao et al., 2018).
Potential Applications in Corrosion Inhibition
Research has explored the potential application of methyl xanthene derivatives in corrosion inhibition. Studies have shown that certain xanthene-based compounds can act as efficient inhibitors against corrosion of mild steel in acidic media. This application is crucial in industrial contexts where corrosion resistance is essential (Arrousse et al., 2021).
Biological Activities and Applications
Xanthone derivatives have been evaluated for their biological activities, including anti-inflammatory and cytotoxic effects. These compounds, isolated from various fungal sources, have shown potential in inhibiting inflammatory responses and exhibiting cytotoxicity against certain cancer cell lines, suggesting their potential therapeutic applications (Ngan et al., 2017); (Ye et al., 2014).
Eigenschaften
Produktname |
methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4,9-dihydro-4aH-xanthene-4a-carboxylate |
|---|---|
Molekularformel |
C16H14O7 |
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
methyl (4R,4aS)-4,8-dihydroxy-6-(hydroxymethyl)-9-oxo-4H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C16H14O7/c1-22-15(21)16-9(3-2-4-12(16)19)14(20)13-10(18)5-8(7-17)6-11(13)23-16/h2-6,12,17-19H,7H2,1H3/t12-,16+/m1/s1 |
InChI-Schlüssel |
PMHCAQUSIVAZPO-WBMJQRKESA-N |
Isomerische SMILES |
COC(=O)[C@@]12[C@@H](C=CC=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O |
Kanonische SMILES |
COC(=O)C12C(C=CC=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O |
Synonyme |
F 390C F-390C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



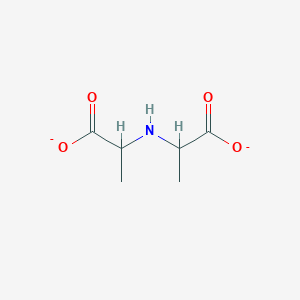
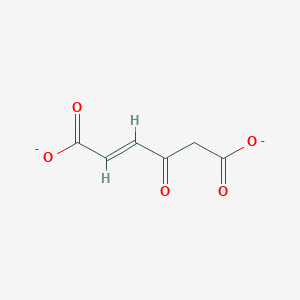
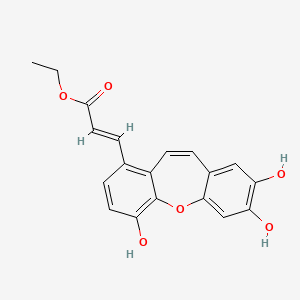
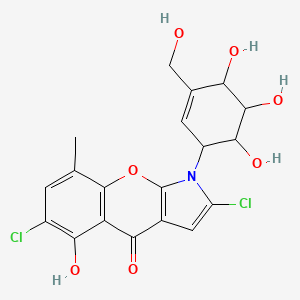
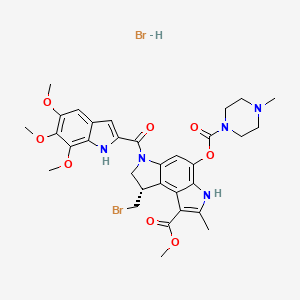

![4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride](/img/structure/B1247340.png)





![(2E,4E,6E)-3-Methyl-6-fluoro-7-[(1-isopropyl-1,2,3,4-tetrahydroquinoline)-6-yl]-2,4,6-nonatrienoic acid](/img/structure/B1247351.png)
